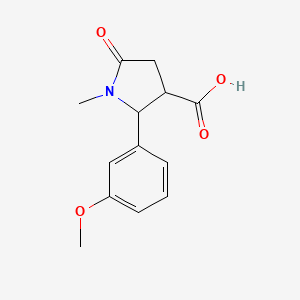

2-(3-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Description

1-(3-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a 5-oxopyrrolidine backbone substituted with a methyl group at the 1-position, a carboxylic acid at the 3-position, and a 3-methoxyphenyl group at the 2-position.

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-14-11(15)7-10(13(16)17)12(14)8-4-3-5-9(6-8)18-2/h3-6,10,12H,7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBSJXKIDSUKKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

- Reduction

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Biological Activity

2-(3-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 75810-51-4) is a complex organic compound notable for its potential biological activities. This compound features a pyrrolidine ring substituted with a methoxyphenyl group, a methyl group, and a carboxylic acid group. It serves as an intermediate in the synthesis of apixaban, an anticoagulant medication, which underscores its relevance in pharmaceutical applications .

The molecular formula of this compound is C₁₃H₁₅NO₄, with a molecular weight of 249.27 g/mol. The compound can undergo various chemical reactions including reduction and oxidation, which are critical for its synthesis and functionalization in medicinal chemistry .

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine carboxylic acids exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been tested against A549 human pulmonary cancer cell lines. These studies demonstrated that certain substitutions on the phenyl ring can enhance cytotoxicity significantly:

| Compound Structure | Viability Reduction (%) | Statistical Significance |

|---|---|---|

| Base Compound | 63.4 | p < 0.05 |

| 3,5-Dichloro | 21.2 | p < 0.0001 |

| Ester Derivative | 71.3 | Not significant |

These results suggest that modifications to the phenyl substituent can lead to enhanced anticancer properties, making these compounds candidates for further development in cancer therapeutics .

Antimicrobial Activity

The antimicrobial potential of pyrrolidine derivatives has also been explored, particularly against Gram-positive bacteria and drug-resistant fungi. In vitro studies have shown that certain analogues exhibit structure-dependent antimicrobial activity:

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive bacteria | Moderate to high activity |

| Drug-resistant fungi | Limited activity |

Compounds were screened using broth microdilution techniques, revealing that while some derivatives showed promising antimicrobial properties, others did not demonstrate significant activity (MIC > 128 µg/mL) .

Case Studies

- Anticancer Evaluation : A study assessed the anticancer activity of various derivatives of pyrrolidine carboxylic acids against A549 cells. Results indicated that specific substitutions significantly improved the efficacy of these compounds compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of these compounds against multidrug-resistant pathogens. The findings highlighted the urgent need for novel antimicrobial agents due to rising resistance rates among common pathogens .

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- The compound is being explored for its potential as a lead structure in the development of new pharmaceuticals targeting various diseases. Its structural characteristics may allow for modifications that enhance efficacy and reduce side effects.

-

Neuropharmacology :

- Preliminary studies suggest that derivatives of this compound might exhibit neuroprotective effects, making it a candidate for research into treatments for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The methoxy group may play a role in modulating neurotransmitter systems.

Pharmacological Insights

-

Analgesic Properties :

- Research indicates that compounds with similar structures can possess analgesic properties. This compound could be evaluated for pain management applications, particularly in chronic pain syndromes.

-

Anti-inflammatory Effects :

- The presence of the carboxylic acid moiety suggests potential anti-inflammatory activity, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Neuroprotective Effects of Pyrrolidine Derivatives | Evaluated various derivatives for neuroprotection | Some derivatives showed significant neuroprotective effects in vitro, suggesting potential for further development. |

| Analgesic Activity of Novel Compounds | Investigated the analgesic properties of related compounds | Found that certain structural modifications enhanced analgesic efficacy compared to standard treatments. |

| Anti-inflammatory Activity of Carboxylic Acid Derivatives | Assessed anti-inflammatory potential | Compounds similar to 2-(3-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid demonstrated reduced inflammation markers in animal models. |

Future Research Directions

-

Synthesis of Derivatives :

- Future studies should focus on synthesizing and testing derivatives of this compound to evaluate their pharmacological profiles and optimize therapeutic effects.

-

Mechanistic Studies :

- Understanding the mechanism of action at the molecular level will be crucial for developing effective drugs based on this compound.

-

Clinical Trials :

- If preclinical studies yield promising results, advancing to clinical trials will be necessary to assess safety and efficacy in humans.

Comparison with Similar Compounds

Key Observations :

- Steric and Solubility Factors : Methyl groups (e.g., 1-Me) reduce solubility compared to unsubstituted analogs but may improve metabolic stability. Carboxylic acid groups enhance water solubility .

Physical and Chemical Properties

- Melting Points : Methyl ester derivatives (e.g., ) melt at 145–146°C, while chlorinated analogs () may have higher melting points due to molecular weight and polarity .

- Solubility : Carboxylic acid derivatives are water-soluble at alkaline pH but poorly soluble in organic solvents. Halogenation reduces aqueous solubility .

Q & A

Basic: What are the established synthetic routes for 2-(3-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid?

Answer:

The compound is synthesized via multi-step protocols involving:

Cyclocondensation : Reacting substituted anilines (e.g., 3-methoxyaniline) with itaconic acid under reflux in aqueous or alcoholic media to form the pyrrolidinone core .

Esterification : Converting the carboxylic acid group to a methyl ester using methanol and catalytic H₂SO₄ .

Functionalization : Hydrazide formation via hydrazine monohydrate in isopropanol, enabling subsequent condensation with aldehydes/ketones for derivative synthesis .

Key Validation : Structures are confirmed via ¹H/¹³C NMR, FT-IR, and elemental analysis .

Basic: How is the compound characterized to confirm its purity and structural integrity?

Answer:

Standard analytical workflows include:

Advanced: How can diastereoselectivity be controlled during synthesis of pyrrolidinone derivatives?

Answer:

Diastereoselectivity is influenced by:

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance stereochemical control .

- Catalysts : Chiral auxiliaries or Lewis acids (e.g., ZnCl₂) direct ring closure .

- Temperature : Lower temperatures favor kinetically controlled stereoisomers .

Validation : X-ray crystallography (e.g., single-crystal studies) resolves stereochemistry .

Advanced: What methodologies resolve contradictions in reported biological activity data for pyrrolidinone derivatives?

Answer:

Contradictions arise from assay variability (e.g., in vitro vs. in vivo models). Mitigation strategies:

Standardized Assays : Use orthogonal assays (e.g., MTT for cytotoxicity, enzymatic inhibition for target validation) .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or kinases .

Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines .

Advanced: How can reaction conditions be optimized to improve yield and scalability?

Answer:

Statistical Design of Experiments (DoE) is critical:

Basic: What pharmacological properties are associated with pyrrolidinone scaffolds?

Answer:

Pyrrolidinones exhibit:

- Antimicrobial Activity : Broad-spectrum inhibition via membrane disruption .

- Anticancer Potential : Apoptosis induction in 2D/3D tumor models (e.g., breast, colon) .

- Neuroprotective Effects : Modulation of GABAergic or glutamatergic pathways .

Note : Structure-Activity Relationship (SAR) studies prioritize substituents at C-3 and N-1 positions .

Advanced: How are computational methods applied to predict the compound’s reactivity or bioactivity?

Answer:

DFT Calculations : Predict thermodynamic stability of tautomers or reaction intermediates (e.g., Gaussian 16) .

Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to assess binding kinetics .

ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity risks .

Basic: What are the safety considerations for handling this compound?

Answer:

- Protective Gear : Gloves, goggles, and lab coats mandatory due to irritant properties .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of carbonyl chloride intermediates .

- Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced: How can regioselectivity challenges in functionalization be addressed?

Answer:

- Directing Groups : Install temporary groups (e.g., Boc) to steer electrophilic substitution .

- Metal Catalysis : Pd-mediated cross-coupling for C–H activation at specific positions .

- pH Control : Acidic conditions favor carboxylate activation for selective acylation .

Advanced: What strategies validate the compound’s mechanism of action in biological systems?

Answer:

Knockdown Studies : siRNA silencing of putative targets (e.g., kinases) .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

Metabolomics : LC-MS/MS tracks downstream metabolite changes post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.